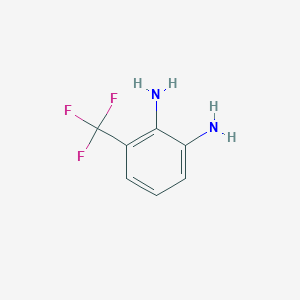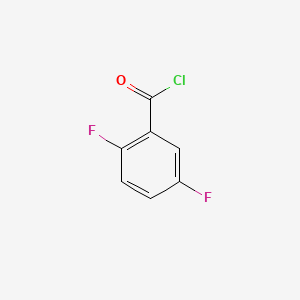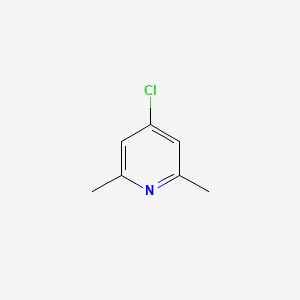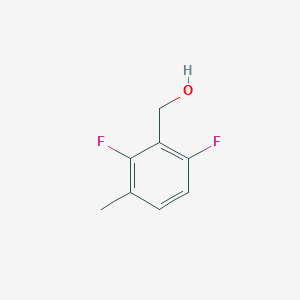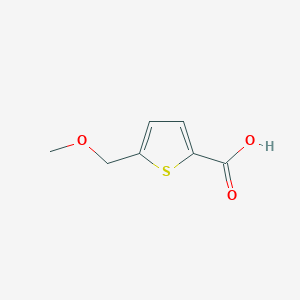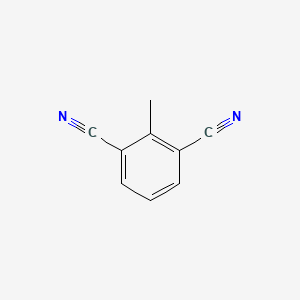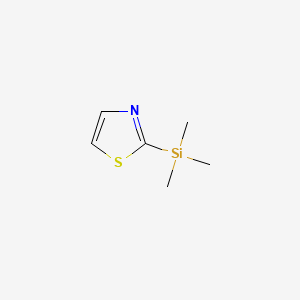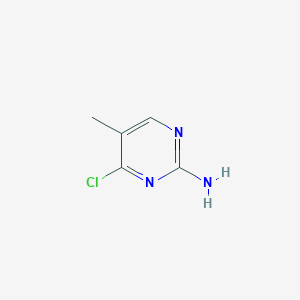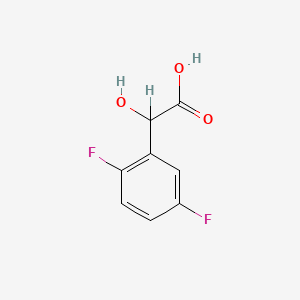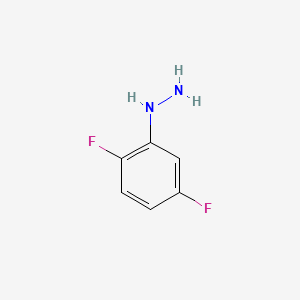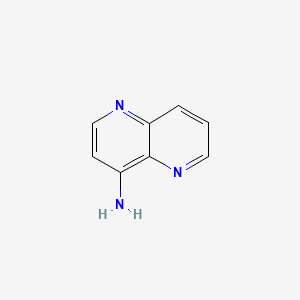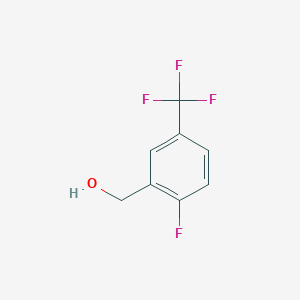![molecular formula C10H6F3NO B1297518 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile CAS No. 27328-86-5](/img/structure/B1297518.png)
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
Übersicht
Beschreibung
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C10H6F3NO . It is also known by other names such as 3-Trifluoromethylbenzoylacetonitrile and 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE .
Molecular Structure Analysis
The molecular structure of 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is represented by the InChI code1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2 . The compound has a molecular weight of 213.16 g/mol . Physical And Chemical Properties Analysis
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is a solid substance . It has a melting point range of 64 - 66 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Functionalized Ylides : Yavari et al. (2004) demonstrated that 3-oxo-2-phenyl-butanenitrile undergoes a reaction with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine, producing highly-functionalized salt-free ylides in nearly quantitative yields. These ylides exist as a mixture of two geometrical isomers due to restricted rotation around the carbon-carbon partial double bond (Yavari, Islami, Habibi, Tikdari, & Ebrahimi, 2004).
Facile Access to Polysubstituted Bipyrazoles : A study by Dawood, Farag, and Ragab (2004) showed that 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivative reacts with nitrogen nucleophiles to form bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, with structures confirmed via elemental and spectral analyses (Dawood, Farag, & Ragab, 2004).
Applications in Material Science
Synthesis of Phthalocyanines : Aktaş Kamiloğlu et al. (2018) synthesized novel peripherally tetra-substituted phthalocyanines, important for electrochemical technologies, using 3-oxo derivatives. Their study included characterization and electrochemical investigations of these compounds (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Corrosion Inhibition Properties : Fouda, Abdel-Maksoud, and Almetwally (2015) explored the inhibition of corrosion of tin in sodium chloride solutions using propaneitrile derivatives, including 3-oxo derivatives, showing mixed-type inhibitor properties (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or eyes, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPORLBYZLQDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334311 | |
| Record name | 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
CAS RN |
27328-86-5 | |
| Record name | 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
